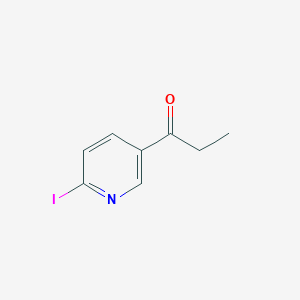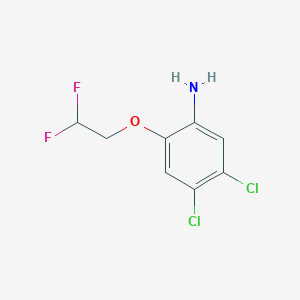
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline is a chemical compound characterized by the presence of chlorine, fluorine, and amine functional groups. It has a molecular weight of 242.05 g/mol and is known for its versatility in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline involves several steps. One efficient and practical route includes the use of catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor. This method yields the compound with a purity of 99.7% and an overall yield of 74.0% . Industrial production methods often focus on optimizing reaction steps to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .
Comparison with Similar Compounds
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms around the aniline ring. The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these other compounds .
Properties
Molecular Formula |
C8H7Cl2F2NO |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-4-1-6(13)7(2-5(4)10)14-3-8(11)12/h1-2,8H,3,13H2 |
InChI Key |
LIXRZNFTTWJDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OCC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


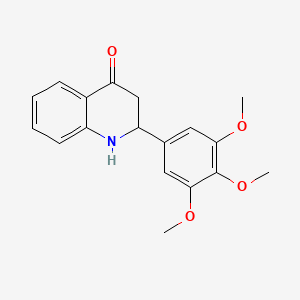
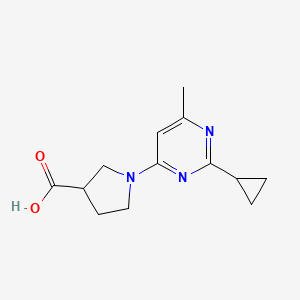
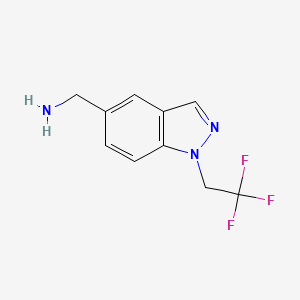
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13018829.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13018830.png)
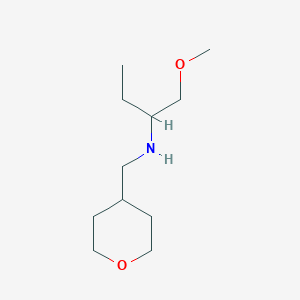
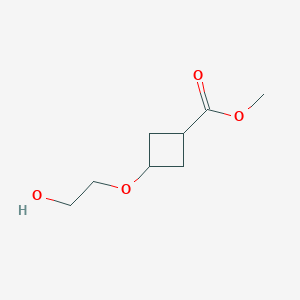
![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13018847.png)
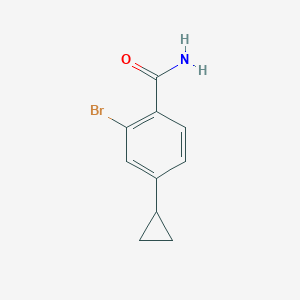
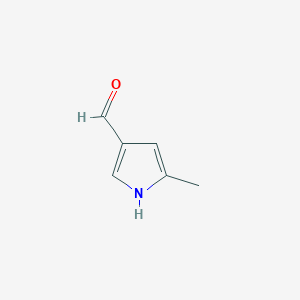
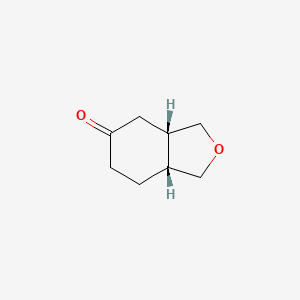
![3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13018875.png)
![N-ethyl-1-azabicyclo[3.2.1]octan-6-amine](/img/structure/B13018882.png)
